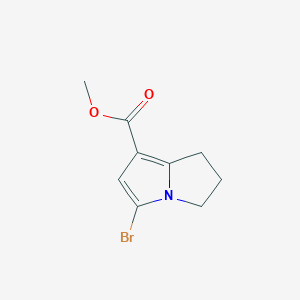![molecular formula C18H14F3N3O3 B2356782 4-(acetylamino)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate CAS No. 672950-99-1](/img/structure/B2356782.png)
4-(acetylamino)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Acetylamino)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate, or 4-AAP-TFMBA, is a synthetic compound with a wide range of applications in scientific research. Its structure is composed of a phenyl group, an acetylamino group, a trifluoromethyl group, and a benzimidazole group. It is a versatile molecule that has been used in many areas of research, including organic synthesis, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
- The compound has been involved in various chemical synthesis processes, such as modification with hydroxyalkyl substituents, demonstrating moderate tuberculostatic activity in certain derivatives (Shchegol'kov et al., 2013).
- It is also used in the synthesis of novel pyrazolo[3,4‐d]pyridazine, pyrido[1,2‐a]benzimidazole, pyrimido[1,2‐a]benzimidazole, and triazolo[4,3‐a]pyrimidine derivatives (Shaaban et al., 2008).
Pharmacological and Biological Applications
- Optimization of a novel class of benzimidazole-based farnesoid X receptor (FXR) agonists demonstrated the use of related compounds to improve physicochemical and ADME properties, with significant lipid-lowering activity (Richter et al., 2011).
- Synthesis and study of antibacterial and antifungal activities of derivatives indicated their effectiveness against various microbial strains, highlighting their potential in antimicrobial applications (Kaplancıklı et al., 2004).
Materials Science and Electronics
- The compound has found application in the creation of solution-processible bipolar molecules for organic light-emitting diodes (OLEDs), indicating its utility in electronic and optical materials (Ge et al., 2008).
Eigenschaften
IUPAC Name |
(4-acetamidophenyl) 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3/c1-11(25)22-12-6-8-13(9-7-12)27-16(26)10-24-15-5-3-2-4-14(15)23-17(24)18(19,20)21/h2-9H,10H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWKCZOCAVCHQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[7-(4-bromophenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2356699.png)

![3-((4-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2356701.png)
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2356702.png)
![4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2356705.png)
![1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-(1,2-dimethylindol-3-yl)ethane-1,2-dione](/img/structure/B2356706.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2356709.png)
![5-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2356710.png)

![(1R,5S)-8-((2-fluorophenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2356715.png)

![9-methoxy-2-methyl-4-[2-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2356720.png)
![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2356721.png)